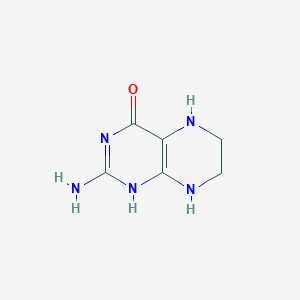

Tetrahydropterin

Overview

Description

Synthesis Analysis

Tetrahydropterin biosynthesis involves several steps and intermediates. The biosynthesis from dihydroneopterin triphosphate involves the conversion to various this compound intermediates, which are ultimately converted to tetrahydrobiopterin in the presence of enzymes and cofactors like NADPH (Smith & Nichol, 1986). Also, 6-pyruvoyl this compound synthase is a key enzyme in the biosynthesis process, catalyzing the conversion of dihydroneopterin triphosphate to 6-pyruvoyl this compound (Bürgisser et al., 1995).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its this compound core. For example, the crystal structure of rat liver 6-pyruvoyl this compound synthase, involved in tetrahydrobiopterin biosynthesis, reveals crucial insights into the enzyme's structure and function (Nar et al., 1994).

Chemical Reactions and Properties

Tetrahydropterins undergo various chemical reactions, particularly as cofactors in enzymatic processes. They participate in electron transfer reactions, as seen in the reaction of tetrahydropterins with iron porphyrins, forming intermediate this compound cation radicals (Mathieu et al., 2004). This property is crucial in understanding their role in biological systems.

Physical Properties Analysis

The physical properties of this compound, such as its solubility, stability, and color changes upon oxidation, are significant for its biological functions. For instance, the stability and photoreceptor properties of 6-substituted tetrahydropterins have been explored, demonstrating their role in light signal transduction in plants and cyanobacteria (Buglak & Telegina, 2019).

Scientific Research Applications

Enzyme Reactions and Metabolic Pathways :

- Dihydropterins are important intermediates in the biosynthesis of tetrahydrofolate and tetrahydromethanopterin, key coenzymes in one-carbon metabolism, and procedures for reducing pterins to dihydropterins may produce tetrahydropterin contaminants (Testani, Dabelic, & Rasche, 2006).

- Synthesis, utilization, and structure of this compound intermediates are crucial in the biosynthesis of tetrahydrobiopterin (Smith & Nichol, 1986).

Neurotransmitter Synthesis :

- Tetrahydropterins act as obligatory cofactors for tyrosine hydroxylase, which is involved in catecholamine biosynthesis. Studies have shown that tetrahydropterins interact with tyrosine hydroxylase and are essential in the synthesis of neurotransmitters like dopamine and serotonin (Almås et al., 2000).

- Tetrahydrobiopterin deficiencies may lead to hyperphenylalaninemia and neurological sequelae due to secondary deficiency in monoamine neurotransmitters. Molecular-genetic analyses of variants in related genes are crucial for understanding these conditions (Himmelreich, Blau, & Thöny, 2021).

Photoreception in Plants and Bacteria :

- Unconjugated 6-substituted tetrahydropterins play a role as photoreceptor chromophores in plants and cyanobacteria. Quantum chemical calculations suggest the fast internal conversion of excited states of H4pterins, contributing to the photostability of the molecule and indicating their role in initial light signal transduction (Buglak & Telegina, 2019).

Inhibition of Melanogenesis :

- Tetrahydropterins can inhibit melanogenesis in several ways, including non-enzymatic inhibition, acting as substrates for tyrosinase, and irreversibly inhibiting enzymatic forms of met-tyrosinase and deoxy-tyrosinase. Understanding the kinetic reaction mechanism is crucial for potential applications in conditions related to melanin production (García-Molina et al., 2009).

Mechanism of Action

Target of Action

Tetrahydropterin, also known as BH4, primarily targets aromatic amino acid hydroxylase enzymes . These enzymes include phenylalanine-4-hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH) . These enzymes play crucial roles in the synthesis of neurotransmitters such as serotonin, nor-epinephrine, and dopamine .

Mode of Action

BH4 acts as a cofactor for these enzymes, enabling them to convert amino acids into essential molecules . For instance, it allows PAH to convert phenylalanine to tyrosine . During the hydroxylation process, BH4 loses two electrons and is regenerated in vivo in an NADH-dependent reaction .

Biochemical Pathways

BH4 is involved in several biochemical pathways. It is essential for the conversion of phenylalanine to tyrosine by PAH, the conversion of tyrosine to L-dopa by TH, and the conversion of tryptophan to 5-hydroxytryptophan via TPH . It also plays a role in the synthesis of nitric oxide . The imbalance of BH4 can affect neurotransmitter production, leading to abnormalities in the central nervous system .

Pharmacokinetics

The pharmacokinetics of BH4, when administered as sapropterin dihydrochloride, have been studied. Absorption is rapid, occurring within 0.6–2.9 hours, with a half-life of 6.7 hours . This pharmacokinetic profile supports once-daily dosing without evidence of accumulation .

Result of Action

The primary result of BH4’s action is the synthesis of monoamine neurotransmitters and the breakdown of phenylalanine . This leads to the production of essential neurotransmitters like dopamine and serotonin . It also reduces the level of phenylalanine in the bloodstream, thereby reducing the toxic effects of this amino acid .

Action Environment

The action of BH4 can be influenced by environmental factors. For instance, mutations in genes that produce enzymes critical for producing and recycling BH4 can lead to tetrahydrobiopterin deficiency . This deficiency can affect neurotransmitter production and lead to various neuropsychological conditions .

Future Directions

There is potential for modulating cellular radiosensitivity through BH4 metabolism . Advances have demonstrated that it is possible to modulate cellular radiosensitivity through BH4 metabolism . There is also evidence about the potential use of BH4 as a new pharmacological option for diseases in which mitochondrial dysfunction has been implicated, including chronic metabolic disorders, neurodegenerative diseases, and primary mitochondriopathies .

properties

IUPAC Name |

2-amino-5,6,7,8-tetrahydro-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O/c7-6-10-4-3(5(12)11-6)8-1-2-9-4/h8H,1-2H2,(H4,7,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEUHAUGJSOEDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(N1)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143514 | |

| Record name | Tetrahydropterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1008-35-1 | |

| Record name | Tetrahydropterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydropterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8-TETRAHYDROPTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2RCW24GCG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

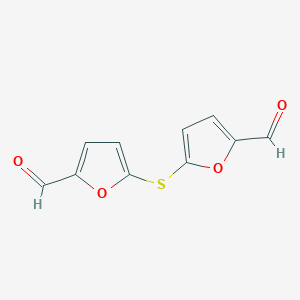

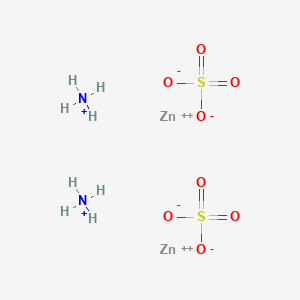

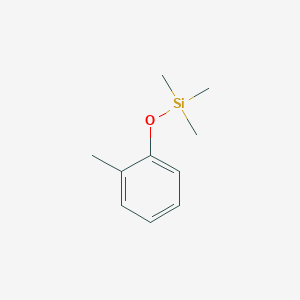

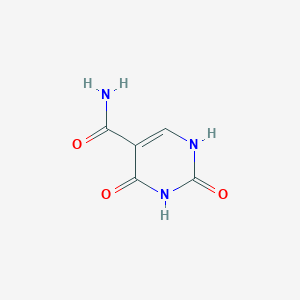

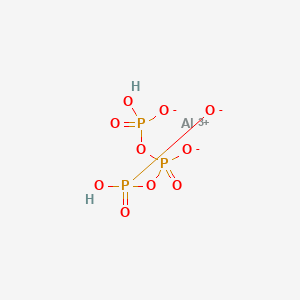

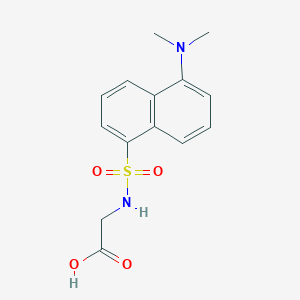

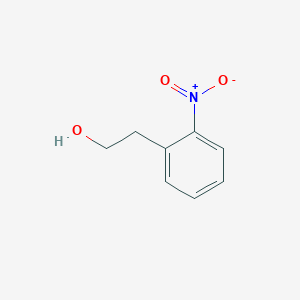

Feasible Synthetic Routes

Q & A

Q1: What is the role of tetrahydrobiopterin (BH4) in phenylalanine hydroxylase activity?

A1: BH4 serves as an essential cofactor for phenylalanine hydroxylase (PAH), an enzyme that catalyzes the hydroxylation of phenylalanine to tyrosine. [, , , , ] During this reaction, BH4 undergoes oxidation, forming a 4a-hydroxytetrahydropterin intermediate. [, , , ] This intermediate can then be dehydrated to a quinonoid dihydropterin, which is subsequently regenerated to BH4 by dihydropteridine reductase. [, , , ]

Q2: How does the presence of tyrosine impact the reaction catalyzed by PAH?

A2: Interestingly, in the presence of tyrosine, PAH can catalyze the oxidation of BH4 without hydroxylating phenylalanine. [] This uncoupled reaction produces hydrogen peroxide and the 4a-hydroxythis compound intermediate, suggesting alternative breakdown pathways from a common 4a-hydroperoxythis compound precursor. []

Q3: What is the significance of tetrahydropterins in nitric oxide synthases (NOSs)?

A3: Tetrahydropterins, particularly BH4, are crucial for the activity of NOSs. [, ] They donate electrons to the heme group at the NOS active site, leading to the formation of a this compound-derived radical intermediate. [, ] This electron transfer is essential for both steps of NO synthesis: the Nω-hydroxylation of L-arginine and the subsequent three-electron oxidation to L-citrulline and NO. []

Q4: What is the molecular formula and weight of tetrahydrobiopterin (BH4)?

A4: The molecular formula of BH4 is C9H15N5O3, and its molecular weight is 241.25 g/mol.

Q5: What spectroscopic techniques are used to characterize tetrahydropterins?

A5: Various spectroscopic techniques are employed to characterize tetrahydropterins, including UV/Vis spectroscopy, NMR spectroscopy, and mass spectrometry. [, , , ] UV/Vis spectroscopy helps analyze the characteristic absorbance properties of different pterin forms (tetrahydro, dihydro, quinonoid). [, ] NMR spectroscopy provides structural information, including the conformation and stereochemistry of this compound derivatives. [, , ] Mass spectrometry is used to determine the molecular weight and confirm the identity of synthesized or isolated tetrahydropterins. [, ]

Q6: What is the role of metal ions in the catalytic mechanism of 6-pyruvoylthis compound synthase (PTPS)?

A6: PTPS, a key enzyme in BH4 biosynthesis, requires both Zn2+ and Mg2+ for its activity. [, , ] Zn2+ is crucial for substrate binding, promoting proton release by polarizing carbon-oxygen bonds, and preventing unwanted side chain cleavage. [] Mg2+ likely facilitates the binding and positioning of the substrate dihydroneopterin triphosphate. []

Q7: How do bacterial and mammalian PTPS homologues differ in their catalytic activity?

A7: While both bacterial and mammalian PTPS homologues utilize the same substrate (dihydroneopterin triphosphate), they produce different products. [, ] Mammalian PTPS generates 6-pyruvoylthis compound, whereas bacterial PTPS catalyzes the formation of 6-carboxy-5,6,7,8-tetrahydropterin. [, ] Structural studies revealed that specific amino acid residues in bacterial PTPS (Trp51 and Phe55) contribute to substrate stabilization and the observed activity difference. [] Mutating these residues to the corresponding amino acids found in mammalian PTPS shifted the bacterial enzyme's activity towards 6-pyruvoylthis compound production. []

Q8: What are the key catalytic residues involved in the activity of 4a-hydroxythis compound dehydratase?

A8: The dehydration of 4a-hydroxytetrahydropterins is crucial for BH4 regeneration. 4a-hydroxythis compound dehydratase catalyzes this step, and its activity relies on three conserved histidine residues (H61, H62, and H79). [] H61 and H79 act as general acid catalysts for the stereospecific elimination of the 4a-hydroxyl group, while H62 primarily participates in substrate binding with an additional contribution to base catalysis. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Naphtho[1,2,3,4-ghi]perylene](/img/structure/B86413.png)

![2-[4-[2-(4-Nitro-2-sulphophenyl)vinyl]-3-sulphophenyl]-2h-naphtho[1,2-d]triazole-5-sulphonic acid](/img/structure/B86414.png)

![2-[[4-[(2-Cyano-3-nitrophenyl)azo]phenyl](2-cyanoethyl)amino]ethyl benzoate](/img/structure/B86418.png)

![Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro-](/img/structure/B86426.png)